molecular formula C28H37ClNPPd B3262654 [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline CAS No. 359803-53-5

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

Cat. No.: B3262654
CAS No.: 359803-53-5
M. Wt: 560.4 g/mol
InChI Key: JZMMCQBNMQSWGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,4S)-2-bicyclo[221]heptanyl]-[(1S,4R)-2-bicyclo[221]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline is a complex organometallic compound It features a palladium center coordinated with a phosphane ligand and a dimethyl-2-phenylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline typically involves the following steps:

    Ligand Preparation: The bicyclo[2.2.1]heptanyl phosphane ligand is synthesized through a series of reactions starting from norbornene derivatives.

    Palladium Complex Formation: The ligand is then reacted with a palladium precursor, such as palladium chloride, under controlled conditions to form the palladium complex.

    Final Assembly: The N,N-dimethyl-2-phenylaniline moiety is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the ligand and subsequent complexation with palladium. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline undergoes various types of reactions, including:

    Oxidation: The palladium center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.

    Reduction: Reduction reactions can revert the palladium center to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions, where ligands are exchanged with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) species, while substitution reactions can produce a variety of organometallic complexes.

Scientific Research Applications

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential in the development of new materials with unique properties.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in drug development.

    Industrial Chemistry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling the compound to catalyze a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation and cleavage of palladium-carbon and palladium-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,4S)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+)
  • N,N-dimethyl-2-phenylaniline;chloropalladium(1+)
  • [(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+)

Uniqueness

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline is unique due to its specific combination of ligands and palladium center. This unique structure imparts distinct catalytic properties, making it particularly effective in certain organic transformations compared to its analogs.

Properties

CAS No.

359803-53-5

Molecular Formula

C28H37ClNPPd

Molecular Weight

560.4 g/mol

IUPAC Name

bis(2-bicyclo[2.2.1]heptanyl)phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

InChI

InChI=1S/C14H14N.C14H23P.ClH.Pd/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12;1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;;/h3-8,10-11H,1-2H3;9-15H,1-8H2;1H;/q-1;;;+2/p-1

InChI Key

JZMMCQBNMQSWGC-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+]

Isomeric SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.Cl[Pd+]

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline
Reactant of Route 2
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline
Reactant of Route 3
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline
Reactant of Route 4
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline
Reactant of Route 5
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.